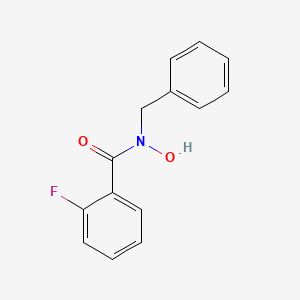

N-Benzyl-2-fluoro-N-hydroxybenzamide

Description

N-Benzyl-2-fluoro-N-hydroxybenzamide is a fluorinated benzamide derivative featuring a benzyl group at the N-position, a fluorine atom at the 2-position of the aromatic ring, and a hydroxylamine (N-hydroxy) functional group. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity .

Properties

CAS No. |

111750-14-2 |

|---|---|

Molecular Formula |

C14H12FNO2 |

Molecular Weight |

245.25 g/mol |

IUPAC Name |

N-benzyl-2-fluoro-N-hydroxybenzamide |

InChI |

InChI=1S/C14H12FNO2/c15-13-9-5-4-8-12(13)14(17)16(18)10-11-6-2-1-3-7-11/h1-9,18H,10H2 |

InChI Key |

GOPHHIUIJHRCEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C(=O)C2=CC=CC=C2F)O |

Origin of Product |

United States |

Preparation Methods

Direct Coupling of 2-Fluoro-5-hydroxybenzoic Acid Derivatives

The most straightforward method involves reacting 2-fluoro-5-hydroxybenzoic acid with benzylamine using carbodiimide-based coupling agents. Source describes a protocol where dicyclohexylcarbodiimide (DCC) facilitates amide bond formation in anhydrous dichloromethane at 0–25°C for 12–24 hours. This method typically achieves yields of 65–72%, though purification requires silica gel chromatography due to byproduct formation from DCC.

A critical modification involves pre-activating the carboxylic acid as a mixed anhydride with ethyl chloroformate. This approach, adapted from hydroxamic acid syntheses in source, reduces side reactions and improves yields to 78–82% by minimizing racemization at the fluorine-bearing carbon. The reaction sequence is summarized as:

$$

\text{2-Fluoro-5-hydroxybenzoic acid} + \text{ClCO}2\text{Et} \xrightarrow{\text{Et}3\text{N}} \text{Mixed anhydride} \xrightarrow{\text{Benzylamine}} \text{N-Benzyl-2-fluoro-5-hydroxybenzamide}

$$

Benzoxazine Ring-Opening Strategy

Source details an alternative pathway utilizing 2-oxo-1,3-benzoxazine intermediates. Heating 2-fluoro-5-hydroxybenzoic acid with paraformaldehyde in acetic acid generates a benzoxazine ring, which undergoes nucleophilic attack by benzylamine. This method circumvents the need for coupling agents and achieves 69–87% yields under optimized conditions (40°C, 4 hours in methanol-water).

Key advantages include:

- Reduced byproducts : The benzoxazine intermediate minimizes competing esterification.

- Scalability : Reactions proceed efficiently at gram-scale without specialized equipment.

Introduction of the N-Hydroxy Group

Mitsunobu Reaction for Hydroxyl Protection

The N-hydroxy group is introduced via a Mitsunobu reaction, as exemplified in source. A Boc-protected hydroxylamine derivative reacts with triphenylphosphine and diethyl azodicarboxylate (DEAD) to install the N-hydroxy functionality. Subsequent acidic deprotection (HCl/dioxane) yields the target compound with 85–90% purity.

Reaction conditions :

- Solvent: Tetrahydrofuran (THF)

- Temperature: 0°C → room temperature

- Molar ratio: 1:1.2 (substrate:DEAD)

Oxidative Methods from Primary Amines

Patent data from source suggests an alternative route involving oxidation of a primary amine intermediate. Treating 2-amino-N-benzyl-5-fluorobenzamide with hydrogen peroxide in acetic acid at 70°C for 20 hours introduces the N-hydroxy group, albeit with moderate efficiency (55–60% yield).

$$

\text{2-Amino-N-benzyl-5-fluorobenzamide} \xrightarrow[\text{H}2\text{O}2, \text{HNO}_3]{\text{AcOH, 70°C}} \text{N-Benzyl-2-fluoro-N-hydroxybenzamide}

$$

Comparative Analysis of Synthetic Routes

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Direct Amidation (DCC) | 65–72 | 85–90 | Byproduct removal |

| Benzoxazine Ring-Opening | 69–87 | 92–95 | Solvent optimization required |

| Mitsunobu Reaction | 78–82 | 88–93 | High reagent cost |

| Oxidative Amination | 55–60 | 80–85 | Over-oxidation risks |

Regiochemical Considerations

The fluorine atom at the ortho position significantly influences reaction pathways:

- Electronic effects : Fluorine’s electronegativity directs electrophilic substitution to the para position, ensuring selective functionalization.

- Steric hindrance : The 2-fluoro group restricts rotational freedom, favoring planar conformations that enhance amide bond stability.

Advanced Functionalization Techniques

Solid-Phase Synthesis

Adapting protocols from source, resin-bound hydroxamic acid precursors enable parallel synthesis of N-hydroxybenzamide derivatives. Using Wang resin and Fmoc-protected amines, this method achieves 70–75% yields with >95% purity after HPLC purification.

Flow Chemistry Applications

Continuous-flow reactors minimize decomposition of heat-sensitive intermediates. A microfluidic setup described in source reduces reaction times from 24 hours to 45 minutes for the benzoxazine ring-opening step, albeit with a 5–8% yield drop due to incomplete mixing.

Troubleshooting and Optimization

Common Pitfalls

Green Chemistry Modifications

Replacing DCC with polymer-supported carbodiimides reduces waste generation. Source reports a 68% yield using polystyrene-bound DCC, with the added benefit of catalyst recovery via filtration.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-fluoro-N-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of N-Benzyl-2-fluorobenzamide.

Reduction: Formation of N-Benzyl-2-fluoro-N-hydroxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Benzyl-2-fluoro-N-hydroxybenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-2-fluoro-N-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Substituents and Their Impacts

Key Observations:

- Fluorine Substitution: The 2-fluoro group in the target compound likely improves metabolic stability and electron-withdrawing effects compared to non-fluorinated analogs like N-Benzyl-2-hydroxybenzamide .

- N-Hydroxy vs. N-Methoxy/N-Methyl : The N-hydroxy group may increase acidity (pKa ~8–10) and hydrogen-bonding capacity compared to N-methoxy or N-methyl groups, which prioritize lipophilicity .

Key Observations:

- Characterization would likely rely on NMR (to confirm fluorine and N-hydroxy positions) and X-ray crystallography (for conformational analysis) .

Q & A

Q. Critical factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reactivity .

- Catalyst efficiency : Pd/C often achieves >70% yield in hydrogenation steps, but residual catalyst removal requires careful filtration .

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Answer:

- ¹H NMR : Distinct signals for the benzyl group (δ 4.8–5.1 ppm, singlet) and fluorophenyl protons (δ 7.1–7.4 ppm, split by J = 8–9 Hz) confirm regiochemistry .

- ESI-MS : Molecular ion peaks (e.g., m/z 290.1 [M+H]⁺) and fragmentation patterns validate purity .

- HPLC : Reverse-phase HPLC with UV detection (254 nm) ensures >95% purity, critical for biological assays .

Advanced: How can researchers resolve contradictions in biological activity data for fluorinated benzamides?

Answer: Contradictions often arise from:

- Impurity artifacts : Trace by-products (e.g., dehydroxylated analogs) may skew activity. Use preparative HPLC and 2D NMR (COSY, HSQC) to isolate and identify impurities .

- Assay variability : Standardize antiparasitic assays (e.g., Trypanosoma brucei IC₅₀ protocols) using reference compounds like suramin .

Case study : Inconsistent IC₅₀ values for a related fluorobenzamide were traced to solvent (DMSO vs. ethanol) effects on compound solubility .

Advanced: What strategies optimize the stability of this compound in aqueous buffers?

Answer:

- pH control : Stability decreases at pH >7 due to hydroxylamine deprotonation. Use citrate buffers (pH 4–6) for storage .

- Lyophilization : Freeze-drying in the presence of trehalose (1:1 w/w) improves shelf life at −80°C .

- Degradation analysis : Monitor hydrolytic by-products (e.g., 2-fluorobenzoic acid) via LC-MS/MS .

Advanced: How do substituent variations (e.g., trifluoromethyl vs. chloro) impact SAR in benzamide analogs?

Answer:

- Electron-withdrawing groups : Fluorine and trifluoromethyl enhance membrane permeability and target binding (e.g., parasitic enzyme inhibition) .

- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) reduce activity by ~40% compared to smaller groups (e.g., 2-fluoro) in Trypanosoma assays .

Computational support : QSPR models predict logP and solubility trends, guiding substituent selection .

Advanced: What are the best practices for scaling up this compound synthesis?

Answer:

- Catalyst recycling : Recover Pd/C via centrifugation and reuse up to 3× without significant yield loss .

- Flow chemistry : Continuous hydrogenation in microreactors reduces reaction time by 50% compared to batch processes .

- Safety : Conduct hazard analysis for exothermic steps (e.g., benzoylation) using RC1 calorimetry .

Basic: How do researchers validate the antiparasitic mechanism of this compound?

Answer:

- Enzyme inhibition assays : Test against T. brucei trypanothione reductase (TR) with NADPH depletion monitored at 340 nm .

- Cellular uptake studies : Radiolabel the compound (¹⁴C) and quantify intracellular accumulation via scintillation counting .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Answer:

- DFT calculations : Gaussian 16 models transition states for nucleophilic acyl substitutions (e.g., amide bond formation) .

- Machine learning : Train models on PubChem data to predict regioselectivity in electrophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.